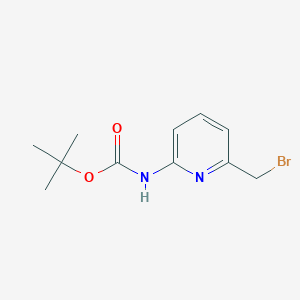

Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[6-(bromomethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRNZPGQEIKABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618774 | |

| Record name | tert-Butyl [6-(bromomethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400781-16-0 | |

| Record name | tert-Butyl [6-(bromomethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key steps:

- Protection of the amino group on the pyridine ring with a tert-butoxycarbonyl (Boc) group to form the carbamate.

- Bromomethylation at the 6-position of the pyridine ring.

This approach ensures selectivity and stability of the intermediate for further synthetic applications.

Detailed Preparation Procedure

A representative method is as follows:

Starting Material : 6-(hydroxymethyl)pyridin-2-ylamine or its derivatives.

Protection Step : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane, at temperatures controlled between 0 and 25 °C. This yields the tert-butyl carbamate derivative.

Bromomethylation Step : The hydroxymethyl group at the 6-position is converted to the bromomethyl group by treatment with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions, often at low temperature (0–5 °C) to avoid side reactions.

Purification : The product is purified by standard methods such as recrystallization or chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Amino protection | Boc2O, triethylamine, dichloromethane | 0 to 25 | 2–4 hours | 85–90 |

| Bromomethylation | PBr3 or NBS, inert solvent (e.g., dichloromethane) | 0 to 5 | 1–3 hours | 80–87 |

This data is consistent with typical literature procedures for similar pyridinyl carbamates and bromomethyl derivatives.

Analytical Data Supporting Preparation

- NMR Spectroscopy : ^1H-NMR and ^13C-NMR spectra confirm the presence of the Boc group and bromomethyl substitution, with characteristic chemical shifts for tert-butyl protons (~1.4 ppm) and bromomethyl protons (~4.5 ppm).

- Purity : High-performance liquid chromatography (HPLC) retention times indicate product purity above 99%.

- Molecular Weight : Confirmed by mass spectrometry to be 287.15 g/mol, consistent with the expected structure.

Research Findings and Notes

- The Boc protection step is critical to prevent unwanted side reactions during bromomethylation.

- Temperature control during bromomethylation is essential to avoid over-bromination or decomposition.

- Triethylamine is commonly used as a base to neutralize acid by-products and facilitate smooth reaction progression.

- The synthetic accessibility score for the compound is moderate (~2.46), indicating feasible laboratory synthesis.

- The compound is soluble in common organic solvents, facilitating purification and handling.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 6-(hydroxymethyl)pyridin-2-ylamine |

| Protection Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Brominating Agent | Phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane or similar inert solvent |

| Base | Triethylamine |

| Temperature Range | 0–25 °C (protection), 0–5 °C (bromomethylation) |

| Reaction Time | 2–4 hours (protection), 1–3 hours (bromomethylation) |

| Yield | 80–90% total |

| Purity | >99% (HPLC) |

| Molecular Weight | 287.15 g/mol |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the pyridine ring or the bromomethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences among tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate and related pyridine carbamates:

Key Observations :

- The bromomethyl group in the main compound enhances reactivity compared to the methoxy analog, which is more electron-donating and less reactive.

- Halogenated derivatives (e.g., 6-bromo-2-chloro in ) are tailored for cross-coupling reactions, while the hydroxyiminomethyl group in may serve as a chelating agent.

Physical and Chemical Properties

Notes:

Biological Activity

Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate is a compound with a unique structural configuration that includes a pyridine ring, a bromomethyl group, and a tert-butyl carbamate moiety. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate is C₁₁H₁₅BrN₂O₂, with a molecular weight of approximately 287.15 g/mol. The compound features:

- Pyridine Ring : A six-membered aromatic ring known for its diverse biological activities.

- Bromomethyl Group : Enhances reactivity and potential interactions with biological targets.

- Tert-butyl Carbamate Moiety : Contributes to the lipophilicity and stability of the compound.

The biological activity of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This may modulate various biochemical pathways, leading to therapeutic effects.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling processes.

Comparative Analysis of Similar Compounds

To better understand the potential of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate, a comparison with other structurally related compounds is presented below:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Tert-butyl (5-bromomethyl)pyridin-2-ylcarbamate | Antimicrobial, Anti-inflammatory | 10 - 50 | Exhibits enzyme inhibition properties |

| Pyridine derivatives | Anticancer, Enzyme inhibitors | 5 - 100 | Commonly studied for their pharmacological effects |

| Tert-butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate | Receptor modulators | 20 - 80 | Enhanced binding affinity due to halogen bonding |

Case Studies and Research Findings

- Cytotoxicity in Cell Lines : A study assessing similar pyridine-based compounds indicated that many exhibited cytotoxic effects at concentrations ranging from 0.1 µM to 100 µM in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Notably, some compounds did not significantly decrease cell viability across these concentrations, suggesting potential therapeutic windows for further exploration .

- Anti-inflammatory Activity : Research involving pyridine derivatives has shown that they can significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6) in vitro, indicating their potential as anti-inflammatory agents .

- Enzyme Inhibition Studies : Compounds similar to tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate have been evaluated for their inhibitory effects on key enzymes such as GSK-3β and ROCK kinases, which play crucial roles in various cellular processes including cell proliferation and survival .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency. DCM is preferred for milder conditions, while DMF may accelerate bromination .

- Catalyst Use: Employ coupling agents (e.g., HATU or DCC) to stabilize intermediates during carbamate formation.

- Temperature Control: Maintain temperatures between 0–25°C during bromomethylation to minimize side reactions .

- Purification: Use silica gel chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .

Q. What analytical techniques are most reliable for characterizing tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate?

Methodological Answer:

- NMR Spectroscopy: H and C NMR to confirm the pyridine ring substitution pattern and carbamate group integration .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H] peak at 287.15 g/mol) .

- FT-IR: Identify carbonyl (C=O, ~1700 cm) and C-Br (~500–600 cm) stretches .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) with ligands like XPhos for aryl-aryl bond formation.

- Solvent Compatibility: Use toluene/ethanol mixtures to balance solubility and reaction kinetics.

- Kinetic Studies: Monitor reaction progress via TLC or LC-MS to optimize reaction time and avoid over-substitution .

Q. How can researchers address instability issues of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate under basic conditions?

Methodological Answer:

- pH Control: Avoid strong bases (e.g., NaOH) that may hydrolyze the carbamate. Use mild bases like NaHCO for deprotonation .

- Temperature Moderation: Conduct reactions at ≤0°C to slow degradation.

- Additive Use: Include stabilizing agents (e.g., BHT) to prevent radical-mediated decomposition .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, DMF, and THF at concentrations ranging from 1–10 mM.

- Sonication: Apply ultrasound for 10–15 minutes to enhance dissolution in polar solvents.

- Data Validation: Cross-reference with peer-reviewed studies using standardized protocols (e.g., OECD guidelines) .

Mechanistic and Biological Studies

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding affinities with enzymes like kinases or proteases.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Modeling: Corrogate substituent effects (e.g., bromomethyl vs. hydroxymethyl) on bioactivity .

Q. How can researchers design experiments to study the compound’s metabolic stability?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Comparative Analysis

Q. How does tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate compare structurally and functionally to similar pyridine carbamates?

| Compound | Key Structural Feature | Unique Reactivity |

|---|---|---|

| tert-Butyl 2-bromopyridin-3-ylcarbamate | Bromine at position 3 | Enhanced electrophilicity for SNAr |

| tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate | Chlorine and pivalamide groups | Resistance to hydrolysis |

| Target Compound | Bromomethyl at position 6 | Versatile cross-coupling substrate |

Reference: Structural comparisons derived from pyridine derivative catalogs and reactivity studies .

Safety and Handling

Q. What are critical safety protocols for handling tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if airborne particles are generated .

- Ventilation: Conduct reactions in a fume hood with ≥100 ft/min face velocity.

- Spill Management: Neutralize spills with activated carbon and dispose as halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.